Etofylline

Pharmacokinetics Drug Metabolism Therapeutic Drug Monitoring

Etofylline (7-(2-hydroxyethyl)theophylline, CAS 519-37-9) is a methylxanthine derivative characterized as a bronchodilator and anti-inflammatory agent. It functions as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist, leading to increased intracellular cAMP levels and subsequent relaxation of bronchial smooth muscle.

Molecular Formula C9H12N4O3
Molecular Weight 224.22 g/mol
CAS No. 519-37-9
Cat. No. B1671713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtofylline
CAS519-37-9
Synonyms7-(2-hydroxyethyl)theophylline
aethophyllinum
beta-hydroxyethyltheophylline
etofylline
etophyllin
etophylline
oxyethyltheophylline
Oxyphylline
Soluphylline
Molecular FormulaC9H12N4O3
Molecular Weight224.22 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO
InChIInChI=1S/C9H12N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h5,14H,3-4H2,1-2H3
InChIKeyNWPRCRWQMGIBOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>33.6 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etofylline (CAS 519-37-9) Compound Overview and Procurement Baseline


Etofylline (7-(2-hydroxyethyl)theophylline, CAS 519-37-9) is a methylxanthine derivative characterized as a bronchodilator and anti-inflammatory agent. It functions as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist, leading to increased intracellular cAMP levels and subsequent relaxation of bronchial smooth muscle [1]. It is a white crystalline powder with a molecular weight of 224.22 g/mol and a melting point range of 162-166 °C .

Etofylline Procurement: Why In-Class Substitution Is Not a Viable Strategy


Substituting Etofylline with a generic methylxanthine analog is not a straightforward procurement decision due to its unique structural and pharmacological properties. Unlike other xanthines, Etofylline is an N-7 substituted theophylline derivative that does not convert into theophylline in vivo or in vitro [1]. This prevents the release of theophylline, a molecule with a narrow therapeutic index and significant potential for toxicity. This distinct metabolic fate gives Etofylline its own independent pharmacokinetic and pharmacodynamic profile, making simple class-level substitution scientifically unsound [2].

Etofylline Product-Specific Quantitative Evidence Guide


Etofylline vs. Theophylline: Superior Metabolic Stability and Independent Pharmacokinetic Profile

Etofylline demonstrates a critical differentiation from theophylline by not converting into theophylline in vivo, as confirmed by pharmacokinetic studies. In a cross-over study in healthy volunteers, Etofylline exhibited a beta-phase half-life of 4.1 hours and was primarily excreted unchanged in the urine (about 20%) [1]. A separate comparative study showed similar elimination half-lives between Etofylline (5.5-6.9 h) and theophylline (5.0-7.2 h), but noted that Etofylline does not release theophylline, thus maintaining its own independent PK/PD profile and avoiding the complex, variable metabolism and narrow therapeutic index associated with theophylline [2].

Pharmacokinetics Drug Metabolism Therapeutic Drug Monitoring

Etofylline vs. Other Xanthines: A Comparative Analysis of Adenosine Receptor Antagonism

Etofylline, along with other 7-substituted xanthines like diprophylline, proxyphylline, and pentoxifylline, is a less potent antagonist at adenosine A1 and A2 receptors compared to xanthine itself. Xanthine has Ki-values of 170 μmol/l (A1) and 93 μmol/l (A2). Theophylline, caffeine, and 3-isobutyl-1-methylxanthine are more potent than xanthine but nearly equipotent antagonists at both receptor subtypes [1]. This indicates that Etofylline's mechanism is not primarily driven by potent adenosine receptor blockade, but rather by PDE inhibition, distinguishing it from other methylxanthines like theophylline and caffeine.

Adenosine Receptors Receptor Binding Pharmacology

Etofylline vs. Doxofylline: A Clinical Comparative Analysis of Efficacy and Adverse Events

In a 204-patient, 21-day clinical trial comparing a fixed-dose combination of theophylline (69 mg) + etofylline (231 mg) (Deriphylline Retard 300 mg once daily) against doxofylline (400 mg twice daily) in patients with stable COPD, no significant difference was observed in spirometric parameters (FEV1, FVC, %FEV) or symptom scores [1]. However, a significant difference was noted in the adverse effect profile, with the theophylline + etofylline combination group reporting more adverse effects, most commonly palpitations, tremor, insomnia, and dyspepsia [1]. This suggests that while the combination is as effective as doxofylline, it may have a less favorable safety profile, underscoring the need for careful consideration in procurement and use.

COPD Clinical Trial Spirometry

Etofylline vs. Theophylline: Enhanced Aqueous Solubility for Formulation Development

Etofylline exhibits significantly improved aqueous solubility compared to theophylline. Studies on theophylline derivatives show a trend of increasing aqueous solubility from theophylline to etofylline, diprophylline, and proxyphylline [1]. This enhanced solubility facilitates the preparation of various pharmaceutical suspensions and formulations, as demonstrated in rheology studies where Etofylline suspensions in Gelucire matrices showed predictable thixotropic behavior and relative viscosity [1]. This property is a key differentiator for formulators.

Pharmaceutical Formulation Solubility Drug Delivery

Etofylline: Optimal Research and Industrial Application Scenarios


Development of Safer Bronchodilator Formulations

Given Etofylline's metabolic stability and avoidance of theophylline release, it is an ideal candidate for developing oral or parenteral formulations that require a predictable pharmacokinetic profile and a wider therapeutic window, reducing the risk of toxicity associated with theophylline. [1] [2]

Aqueous-Based Drug Delivery Systems

Etofylline's superior water solubility compared to theophylline makes it the preferred choice for creating aqueous-based formulations, such as syrups, injectables, or gel matrices, where high solubility is a prerequisite for optimal bioavailability and stability. [1]

Pharmacological Tool for PDE-Centric Studies

Its classification as a weak adenosine receptor antagonist positions Etofylline as a valuable tool in pharmacological research focused on isolating the effects of non-selective PDE inhibition, without the confounding influence of potent adenosine receptor blockade seen with theophylline or caffeine. [1]

Combination Therapy with Theophylline

Procurement of Etofylline is justified for use in combination therapies with theophylline, where it acts as a solubilizer and provides an additive bronchodilatory effect. This combination, while effective, requires careful dosing and monitoring due to an increased adverse effect profile compared to newer agents like doxofylline. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etofylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.